![molecular formula C20H27FN2O B14721522 N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide CAS No. 5939-06-0](/img/structure/B14721522.png)
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide is a synthetic compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are aromatic heterocyclic organic compounds with a five-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a pyrrole ring, and a propylpropanamide moiety.
準備方法
The synthesis of N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide involves several steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Propylpropanamide Moiety: The final step involves the reaction of the intermediate compound with 2,2-dimethylpropionyl chloride in the presence of a base to form the desired product.
化学反応の分析
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acids and amines.
科学的研究の応用
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain, affecting neuronal signaling.
類似化合物との比較
N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and is studied for its antibacterial activity.
Indole Derivatives: Indole derivatives share a similar aromatic heterocyclic structure and are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Synthetic Cathinones: These compounds are structurally related and have been studied for their psychoactive properties and potential as designer drugs.
特性
CAS番号 |
5939-06-0 |
|---|---|
分子式 |
C20H27FN2O |
分子量 |
330.4 g/mol |
IUPAC名 |
N-[[1-[(3-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2,2-dimethyl-N-propylpropanamide |
InChI |
InChI=1S/C20H27FN2O/c1-5-11-23(19(24)20(2,3)4)15-18-10-7-12-22(18)14-16-8-6-9-17(21)13-16/h6-10,12-13H,5,11,14-15H2,1-4H3 |
InChIキー |
NQGQVAMHPXJHGZ-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC1=CC=CN1CC2=CC(=CC=C2)F)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





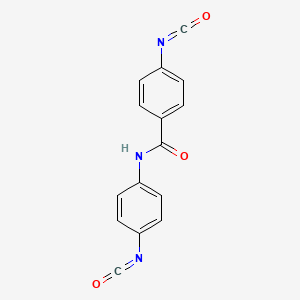
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
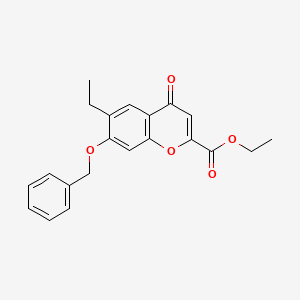
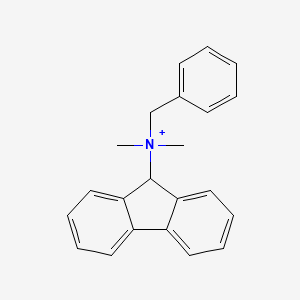
![Ethyl 1-{[4-(butylcarbamoyl)phenyl]methyl}-4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14721473.png)
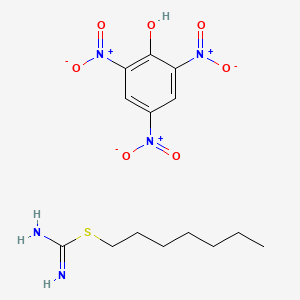
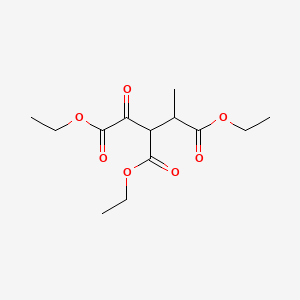
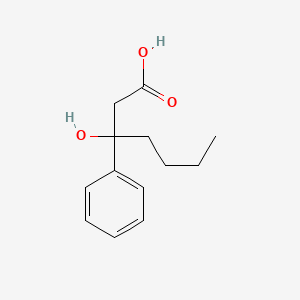
![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)

![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)
